molecular formula C4H4N2O2S B1593530 Sulphonyl diacetonitrile CAS No. 37463-94-8

Sulphonyl diacetonitrile

Cat. No.: B1593530
CAS No.: 37463-94-8
M. Wt: 144.15 g/mol
InChI Key: NNVQUTWFTPKDBS-UHFFFAOYSA-N
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Description

Sulphonyl diacetonitrile is a useful research compound. Its molecular formula is C4H4N2O2S and its molecular weight is 144.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131069. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Sulphonyl diacetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with sulfotransferases, which catalyze the sulfonation of hydroxyl and amino groups, increasing the water solubility of compounds and aiding in their excretion . These interactions are crucial for the detoxification processes in the body.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of sulfotransferases, leading to changes in the sulfonation of endogenous and exogenous compounds . This modulation can affect cellular metabolism and the overall biochemical environment within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to sulfotransferases, facilitating the transfer of sulfonate groups to target molecules . This binding interaction can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that temperature fluctuations can significantly impact the stability of this compound, leading to variations in its biochemical activity . Long-term exposure to this compound can result in changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by enhancing the detoxification processes. At high doses, it can lead to toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways . Understanding the threshold effects and toxicology of this compound is crucial for its safe application in research and industry.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with sulfotransferases. These enzymes facilitate the sulfonation of various substrates, including drugs, hormones, and xenobiotics . This process is essential for the detoxification and excretion of these compounds. Additionally, this compound can influence metabolic flux and metabolite levels by modulating enzyme activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in various applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions and cellular processes.

Properties

IUPAC Name

2-(cyanomethylsulfonyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c5-1-3-9(7,8)4-2-6/h3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVQUTWFTPKDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190900
Record name Sulphonyl diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37463-94-8
Record name Sulphonyl diacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037463948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 37463-94-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulphonyl diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of Sulfonyldiacetonitrile?

A1: Sulfonyldiacetonitrile is a bifunctional reagent containing a sulfonyl group bridging two acetonitrile moieties.

    Q2: How does Sulfonyldiacetonitrile react with amines, and what makes it useful for bioorganic synthesis?

    A: Sulfonyldiacetonitrile demonstrates high reactivity with various amines at room temperature. This includes primary, secondary, and heterocyclic amines, as well as amino acid esters like glycine, lysine, and serine. Furthermore, it reacts with nucleic acid bases and nucleosides such as adenine/adenosine and cytosine/cytidine. This broad reactivity profile makes it a valuable tool in bioorganic synthesis, particularly for crosslinking applications. []

    Q3: Can you describe a specific derivative of Sulfonyldiacetonitrile and its potential applications?

    A: One example is 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile], synthesized by reacting Sulfonyldiacetonitrile with trimethyl orthoformate using a concentrated sulfuric acid catalyst. This derivative, characterized by single-crystal X-ray analysis, shows potential as a bifunctional crosslinking reagent due to its two reactive sites. []

    Q4: Has the structure of Sulfonyldiacetonitrile itself been determined?

    A: Yes, a derivative of Sulfonyldiacetonitrile, 2,2'-bis(methoxymethylene)-2,2'-sulfonyldiacetonitrile (MMSBA), has had its structure determined by X-ray crystallography. [] This provides insights into the general structural features of this class of compounds.

    Q5: What are the implications of the observed bond lengths in MMSBA?

    A: The bond lengths in MMSBA, particularly around the sulfonyl group and the adjacent carbon atoms, suggest a resonance hybrid structure. This delocalization of electrons contributes to the molecule's reactivity with amine nucleophiles. []

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